Compound Description: Venetoclax (ABT-199) is a potent, orally bioavailable, BH3 mimetic that selectively inhibits the anti-apoptotic protein Bcl-2. It is used for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML). Venetoclax has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 []. Venetoclax is primarily metabolized by CYP3A4 []. Relevance: The structure of venetoclax shares similarities with N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide, notably containing a benzamide moiety. Venetoclax contains a 4-chloro-biphenyl group and a piperazine ring instead of a furan ring directly linked to the benzamide. Additionally, venetoclax incorporates a sulfonyl urea moiety. These structural similarities suggest that N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide could potentially exhibit similar biological activity as venetoclax.
Venetoclax Metabolites
Several metabolites of venetoclax were identified in human feces, plasma, and preclinical species. []
Venetoclax N-oxide (VNO)
Compound Description: This oxidative impurity of venetoclax forms under oxidative stress degradation. []Relevance: Venetoclax N-oxide shares the core structure of venetoclax with the addition of an N-oxide functional group on the piperazine ring. While the target compound does not contain this specific ring system, both the N-oxide and the target compound highlight potential sites of metabolism for compounds within this class.
Venetoclax hydroxylamine impurity (VHA)
Compound Description: This impurity forms via a [, ] Meisenheimer rearrangement of venetoclax N-oxide. []Relevance: Venetoclax hydroxylamine impurity, similar to the parent and N-oxide, provides insight into potential degradation pathways or metabolites for this class of compounds. The rearrangement results in the opening of the piperazine ring and formation of a hydroxylamine group. The target compound, while not containing a piperazine, does contain an aromatic nitrogen, which could be susceptible to similar metabolism.
M27
Compound Description: M27 is a major metabolite of venetoclax formed by oxidation at the 6 position of cyclohexenyl ring followed by cyclization at the α-carbon of piperazine ring. []Relevance: M27 highlights a specific metabolic pathway observed for venetoclax and illustrates the potential complexity of metabolism for this class of compounds.
M30
Compound Description: M30 is a nitro reduction metabolite of venetoclax likely formed by gut bacteria. []Relevance: While the target compound does not contain a nitro group, the formation of M30 emphasizes the role of gut bacteria in drug metabolism and the potential for this route to generate active or inactive metabolites.
Compound Description: These compounds were synthesized and evaluated for anticancer activities in several cancer cell lines. []Relevance: These compounds contain a benzamide or benzene sulfonamide moiety, which is also present in the target compound. The presence of this common pharmacophore suggests shared chemical space and potential for similar biological activity.
Compound Description: This analog exhibited potent cytotoxicity in the MCF-7, Ishikawa and MDA-MB-231 cell lines. [] Relevance: This compound belongs to the N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides family and contains a 4-methoxybenzenesulfonamide moiety, a structural feature also present in the target compound with a 3-methoxybenzenesulfonamide. The similar structures suggest they may share similar physicochemical properties or biological activity profiles.
Compound Description: A series of these derivatives were synthesized from the antihypertensive drug indapamide and investigated as anticancer agents with potential pro-apoptotic activity. []Relevance: This series incorporates a benzamide moiety, a key structural feature present in N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide. This similarity indicates a potential for analogous biological activity, particularly considering the exploration of both compound classes in the context of anticancer activity.
Compound Description: This compound, also a derivative of indapamide, showed the most potent pro-apoptotic activity, exhibiting significant growth inhibition in the melanoma cell line MDA-MB-435. SGK 266 also inhibited four human carbonic anhydrase isoforms (hCA I, II, IX, and XII). []Relevance: This compound is a member of the 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives. It further strengthens the link between this chemical class and the target compound, highlighting their shared benzamide core and potential for overlapping biological activity.
Compound Description: This family of compounds was investigated for their reactions with various reagents, including hydrogen halides and thiocyanate ions. The structure-activity relationships and potential biological activities, such as Insulysin inhibition, were explored. []Relevance: These compounds also share the core benzamide structure with the target compound. They contain a sulfonyl imine group linked to a cyclohexadienone ring. These structural elements highlight chemical similarities and provide a basis for comparing their reactivity and potential biological activities.
Compound Description: This benzamide derivative, when reacted with hydrogen halides, undergoes aromatization of the quinoid cycle, highlighting a potential reaction pathway for compounds within this class. []Relevance: This compound belongs to the N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides family. The aromatization observed with this specific derivative highlights a possible chemical transformation pathway relevant to understanding the stability and potential metabolic fate of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide.
Compound Description: This compound, distinct from other members of its family, undergoes thiocyanation due to a free ortho-position relative to the carbonyl carbon of the quinoid ring. [] Relevance: This specific derivative from the N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides series demonstrates how subtle structural changes, like the presence of a chlorine atom, can significantly impact the reactivity and potential biological activity of compounds.
Compound Description: This series was studied for its bactericidal and fungicidal activity. []Relevance: This class of compounds shares the core benzamide structure with the target compound. The presence of a sulfonyl imine group, a pharmacophore found in various bioactive molecules, further suggests potential for overlapping biological activity profiles.
Compound Description: This specific arylamide derivative displayed the lowest minimum inhibitory concentration (MIC) against Mycobacterium luteum, indicating potential antibacterial activity. []Relevance: As a member of the N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides, this compound provides specific insight into the structure-activity relationship within this class.
Compound Description: This compound exhibited notable antifungal activity against Aspergillus niger. []Relevance: This arylamide derivative, similar to other compounds within this class, highlights the potential for antifungal activity, which might be relevant to the target compound's biological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.